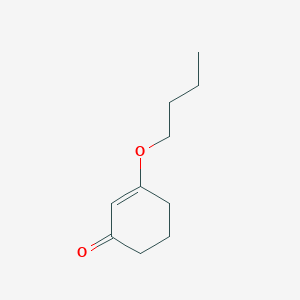

3-Butoxycyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFGJBVERCJECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167823 | |

| Record name | 3-Butoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16493-04-2 | |

| Record name | 3-Butoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxycyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butoxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Butoxycyclohex-2-en-1-one from 1,3-Cyclohexanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Butoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis, starting from the readily available precursor 1,3-cyclohexanedione. The core of this synthesis lies in the acid-catalyzed enol etherification of a β-dicarbonyl compound. This document outlines a detailed experimental protocol adapted from a well-established and reliable procedure, presents relevant quantitative data for analogous compounds to guide researchers, and includes a visual representation of the synthetic workflow.

Introduction

3-Alkoxy-2-cyclohexen-1-ones are versatile building blocks in organic chemistry, serving as precursors for the synthesis of a variety of more complex molecules, including natural products and pharmacologically active compounds. The enone functionality, coupled with the enol ether, provides multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. The synthesis of 3-Butoxycyclohex-2-en-1-one from 1,3-cyclohexanedione and n-butanol is a straightforward and efficient method to access this useful synthetic intermediate.

Reaction Principle

The synthesis proceeds via an acid-catalyzed reaction between 1,3-cyclohexanedione and an alcohol. 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-en-1-one. In the presence of an acid catalyst, the enol oxygen is protonated, making it a good leaving group (water). Subsequent nucleophilic attack by the alcohol (in this case, n-butanol) on the resulting carbocation, followed by deprotonation, yields the 3-alkoxy-2-cyclohexen-1-one product. To drive the equilibrium towards the product, the water formed during the reaction is typically removed by azeotropic distillation.[1]

Experimental Protocol

The following protocol is adapted from the well-established Organic Syntheses procedure for the preparation of 3-ethoxy-2-cyclohexen-1-one.[1] It is noted that this general procedure is effective for other alcohols, with the use of isobutyl alcohol reportedly giving high yields for the corresponding isobutoxy derivative.[1]

3.1. Materials and Equipment

-

1,3-Cyclohexanedione (Dihydroresorcinol)

-

n-Butanol

-

Benzene (or Toluene as a less hazardous alternative)

-

p-Toluenesulfonic acid monohydrate

-

10% aqueous sodium hydroxide solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

2-liter round-bottom flask

-

Distillation head with a condenser and receiving flask (for azeotropic distillation)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

3.2. Procedure

-

Reaction Setup: In a 2-liter round-bottom flask, combine 1,3-cyclohexanedione (0.50 mole, 56.0 g), n-butanol (0.75 mole, 68.5 mL, 55.6 g), p-toluenesulfonic acid monohydrate (2.5 g), and 900 mL of benzene (or toluene). Equip the flask with a distillation head for azeotropic removal of water.

-

Azeotropic Distillation: Heat the mixture to reflux. The benzene-water azeotrope will begin to distill. Continue the distillation, removing the azeotrope. The reaction is complete when no more water separates in the distillate, which typically takes 6-8 hours. The temperature of the distilling vapor will rise to that of pure benzene (or toluene) once all the water has been removed.[1]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with four 100-mL portions of 10% aqueous sodium hydroxide solution saturated with sodium chloride. Subsequently, wash the organic layer with successive 50-mL portions of saturated sodium chloride solution until the aqueous washings are neutral.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the benzene (or toluene). The residual liquid is then purified by vacuum distillation to yield 3-Butoxycyclohex-2-en-1-one.

Quantitative Data

No specific experimental data for 3-Butoxycyclohex-2-en-1-one was found in the surveyed literature. However, the data for the analogous ethoxy and isobutoxy compounds can be used as a reference for expected yields and physical properties.

| Compound | Starting Materials | Yield | Boiling Point | Reference |

| 3-Ethoxy-2-cyclohexen-1-one | 1,3-Cyclohexanedione, Ethanol | 70-75% | 115-121°C / 11 mmHg | [1] |

| 3-Isobutoxy-2-cyclohexen-1-one | 1,3-Cyclohexanedione, Isobutanol | 91% | Not specified | [1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-Butoxycyclohex-2-en-1-one from 1,3-cyclohexanedione.

References

mechanism of 3-Butoxycyclohex-2-en-1-one formation

An In-depth Technical Guide on the Formation of 3-Butoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxycyclohex-2-en-1-one is a valuable synthetic intermediate belonging to the class of vinylogous esters or enol ethers. Its structure, featuring a conjugated system and a reactive enol ether moiety, makes it a versatile building block in organic synthesis, particularly in the construction of complex cyclic systems and in reactions such as Michael additions, cycloadditions, and as a precursor to various substituted cyclohexanones. This technical guide provides a detailed examination of the core mechanisms for the formation of 3-Butoxycyclohex-2-en-1-one, presents relevant quantitative data, and offers detailed experimental protocols for its synthesis.

Core Mechanisms of Formation

The synthesis of 3-Butoxycyclohex-2-en-1-one primarily proceeds from 1,3-cyclohexanedione, a readily available starting material. The key to the formation is the exploitation of the keto-enol tautomerism inherent in the 1,3-dicarbonyl system. Two principal mechanisms are prevalent: the direct O-alkylation of the enolate and the acid-catalyzed condensation with butanol.

Mechanism I: O-Alkylation of 1,3-Cyclohexanedione

This mechanism involves the generation of an enolate from 1,3-cyclohexanedione, which then acts as a nucleophile to attack a suitable butyl electrophile. A significant challenge in this approach is achieving regioselectivity, as the enolate is an ambident nucleophile, capable of reacting at either the oxygen (O-alkylation) or the central carbon (C-alkylation).[1][2]

The reaction proceeds through the following key steps:

-

Keto-Enol Tautomerism : 1,3-Cyclohexanedione exists in equilibrium with its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one.[3][4]

-

Enolate Formation : In the presence of a base, the acidic proton of the enol is abstracted to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack : The enolate ion attacks a butyl electrophile (e.g., 1-bromobutane). The outcome (O- vs. C-alkylation) is influenced by several factors:

Chemoselective O-alkylation is often favored under base-mediated, transition-metal-free conditions in a highly polar-aprotic solvent.[6]

References

- 1. Novel oxoisochromene synthesis via chemoselective O–H insertion of 1,3-dicarbonyl compounds and subsequent Pd-catalyzed intramolecular arylation reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel oxoisochromene synthesis via chemoselective O–H insertion of 1,3-dicarbonyl compounds and subsequent Pd-catalyzed intramolecular arylation reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Butoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Butoxycyclohex-2-en-1-one, a molecule of interest in synthetic organic chemistry and potential drug discovery programs. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and analysis of this class of compounds are also provided.

Chemical Structure

Chemical Formula: C10H16O2

Molecular Weight: 168.23 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Butoxycyclohex-2-en-1-one. These predictions are based on the known spectral data of similar compounds such as 3-tert-butylcyclohex-2-en-1-one and 3-ethylcyclohex-2-en-1-one.

1H NMR (Proton NMR) Data

Solvent: CDCl3 Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3 | s | 1H | =CH- |

| ~3.8 | t | 2H | -O-CH2 -CH2-CH2-CH3 |

| ~2.4 | t | 2H | -CH2 -C=O |

| ~2.3 | t | 2H | =C-CH2 -CH2- |

| ~1.9 | sextet | 2H | -CH2-CH2 -C=O |

| ~1.7 | sextet | 2H | -O-CH2-CH2 -CH2-CH3 |

| ~1.4 | sextet | 2H | -O-CH2-CH2-CH2 -CH3 |

| ~0.9 | t | 3H | -CH2-CH3 |

13C NMR (Carbon NMR) Data

Solvent: CDCl3 Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~199 | C=O |

| ~178 | C -O |

| ~102 | =C H- |

| ~68 | -O-C H2- |

| ~37 | -C H2-C=O |

| ~31 | -O-CH2-C H2- |

| ~29 | =C-C H2- |

| ~22 | -C H2-CH2-C=O |

| ~19 | -O-CH2-CH2-C H2- |

| ~14 | -C H3 |

IR (Infrared) Spectroscopy Data

| Frequency (cm-1) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H (alkane) stretch |

| ~1650 | Strong | C=O (conjugated ketone) stretch |

| ~1600 | Medium | C=C stretch |

| ~1200 | Strong | C-O (ether) stretch |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]+ (Molecular Ion) |

| 112 | Medium | [M - C4H8]+ (McLafferty rearrangement) |

| 84 | High | [C5H8O]+ |

| 57 | High | [C4H9]+ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 3-alkoxycyclohex-2-en-1-ones, which can be adapted for 3-Butoxycyclohex-2-en-1-one.

Synthesis of 3-Butoxycyclohex-2-en-1-one

This procedure is adapted from general methods for the synthesis of β-alkoxy-α,β-unsaturated ketones.

Materials:

-

1,3-Cyclohexanedione

-

Butanol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1 equivalent), butanol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-Butoxycyclohex-2-en-1-one.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl3).

-

Transfer the solution to an NMR tube.

-

Acquire 1H NMR and 13C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the data using appropriate software to assign the chemical shifts, multiplicities, and integrations.

IR Spectroscopy:

-

Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Introduce a dilute solution of the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Use a suitable GC column and temperature program to separate the compound from any impurities.

-

Acquire the mass spectrum in Electron Ionization (EI) mode.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of 3-Butoxycyclohex-2-en-1-one to its comprehensive spectroscopic characterization.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

physical and chemical properties of 3-Butoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxycyclohex-2-en-1-one is a cyclic enone derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a conjugated enone system and an enol ether, imparts unique reactivity that makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential biological activities of 3-Butoxycyclohex-2-en-1-one, aimed at professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| CAS Number | 16493-04-2 | [1] |

| Appearance | Clear yellow to brown liquid | |

| Boiling Point | Predicted: ~250-270 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | Predicted: ~0.98 g/cm³ | |

| Solubility | Soluble in organic solvents |

Spectroscopic Data (Predicted)

Detailed experimental spectra for 3-Butoxycyclohex-2-en-1-one are not widely published. The following table summarizes the expected spectral characteristics based on the analysis of its functional groups and data from analogous structures.

| Technique | Predicted Spectral Features |

| ¹H NMR | δ ~5.3-5.5 ppm (s, 1H, vinylic H), ~3.8-4.0 ppm (t, 2H, -O-CH₂-), ~2.3-2.5 ppm (m, 4H, allylic and α-keto CH₂), ~1.6-1.8 ppm (m, 2H, -CH₂-), ~1.4-1.6 ppm (m, 2H, -CH₂-), ~0.9-1.0 ppm (t, 3H, -CH₃) |

| ¹³C NMR | δ ~200 ppm (C=O), ~175 ppm (C-O), ~105 ppm (C=C-O), δ ~68 ppm (-O-CH₂-), δ ~35-40 ppm (allylic and α-keto CH₂), δ ~30 ppm (-CH₂-), δ ~19 ppm (-CH₂-), δ ~14 ppm (-CH₃) |

| IR Spectroscopy | ~1650-1680 cm⁻¹ (C=O stretch, conjugated ketone), ~1600-1620 cm⁻¹ (C=C stretch), ~1200-1250 cm⁻¹ (C-O stretch, enol ether) |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 168. Other fragments may include loss of the butoxy group or cleavage of the cyclohexene ring. |

Synthesis

A general and efficient method for the synthesis of 3-alkoxycyclohex-2-en-1-ones involves the reaction of 1,3-cyclohexanedione with the corresponding alcohol in the presence of a catalyst.

Experimental Protocol: Synthesis of 3-Alkoxycyclohex-2-en-1-ones

This protocol is a general procedure and can be adapted for the synthesis of 3-Butoxycyclohex-2-en-1-one using n-butanol.

Materials:

-

1,3-Cyclohexanedione

-

n-Butanol

-

Indium(III) chloride (InCl₃)

-

Silica gel

-

Microwave reactor or conventional heating setup

-

Standard laboratory glassware

-

Solvents for extraction and purification (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Catalyst Preparation: Prepare a solid support by impregnating silica gel with indium(III) chloride.

-

Reaction Setup: In a suitable reaction vessel, combine 1,3-cyclohexanedione and an excess of n-butanol with the InCl₃/SiO₂ catalyst.

-

Reaction Conditions: The reaction mixture can be heated under microwave irradiation for a short period (e.g., 3-5 minutes) or refluxed using conventional heating until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is dissolved in an organic solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated, and the final product can be further purified by column chromatography or distillation to yield 3-butoxycyclohex-2-en-1-one.

Reactivity

The reactivity of 3-Butoxycyclohex-2-en-1-one is governed by the interplay of the enone and enol ether functionalities.

-

Electrophilic Attack: The double bond of the enol ether is electron-rich, making it susceptible to attack by electrophiles. This can lead to addition or substitution reactions at the α-carbon.

-

Nucleophilic Attack: The carbonyl group and the β-carbon of the enone system are electrophilic and can be attacked by nucleophiles. Nucleophilic addition to the carbonyl carbon or conjugate addition to the β-carbon are common reactions for cyclohexenones.

-

Diels-Alder Reactions: The conjugated enone system can participate as a dienophile in Diels-Alder reactions.

Potential Biological Activities

While no specific biological activities have been reported for 3-Butoxycyclohex-2-en-1-one, the broader class of cyclohexenone derivatives is known to exhibit a range of pharmacological properties. This suggests that 3-Butoxycyclohex-2-en-1-one could be a valuable scaffold for the development of new therapeutic agents.

-

Antimicrobial Activity: Some oxygenated cyclohexenone derivatives have demonstrated inhibitory activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans[2].

-

Anti-inflammatory Activity: Cyclohexenone derivatives have been investigated for their anti-inflammatory properties.

-

Cytotoxic and Anticancer Activity: The cyclohexenone moiety is present in several natural products with known antitumor activities. Synthetic cyclohexenone derivatives are also being explored for their potential as anticancer agents.

Conclusion

3-Butoxycyclohex-2-en-1-one is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited, its properties and reactivity can be inferred from its structural features and comparison with related compounds. The synthetic route is accessible, and the presence of multiple reactive sites makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. Further investigation into its biological properties is warranted to explore its potential as a lead compound in drug discovery programs.

References

In-Depth Technical Guide: Characterization of 3-Butoxy-2-cyclohexen-1-one (CAS Number: 16493-04-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-2-cyclohexen-1-one, identified by CAS number 16493-04-2, is a cyclic enone derivative with potential applications in organic synthesis and drug discovery. The α,β-unsaturated ketone moiety within the cyclohexenone ring is a key structural feature that imparts reactivity and potential biological activity. This technical guide provides a comprehensive overview of the characterization of 3-Butoxy-2-cyclohexen-1-one, including its chemical and physical properties, proposed synthetic methodologies, and an exploration of the known biological activities of related cyclohexenone derivatives.

Chemical and Physical Properties

While specific, experimentally determined data for 3-Butoxy-2-cyclohexen-1-one is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 3-Butoxy-2-cyclohexen-1-one

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | - |

| Molecular Weight | 168.23 g/mol | - |

| Appearance | Pale yellow liquid (Predicted) | [1] |

| Boiling Point | 280.6 ± 29.0 °C (Predicted) | [1] |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) | [1] |

| Water Solubility | 3.204 g/L (Predicted) | [1] |

| LogP | 1.96 (Predicted) | [1] |

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data for 3-Butoxy-2-cyclohexen-1-one

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.3 | s | =CH- |

| ~3.8 | t | -O-CH₂- |

| ~2.4 | t | -CH₂-C=O |

| ~2.2 | t | -CH₂-C=C |

| ~1.9 | m | -CH₂-CH₂-C=O |

| ~1.7 | m | -O-CH₂-CH₂- |

| ~1.4 | m | -CH₂-CH₃ |

| ~0.9 | t | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for 3-Butoxy-2-cyclohexen-1-one

| Chemical Shift (ppm) | Assignment |

| ~199 | C=O |

| ~177 | C-OBu |

| ~102 | =CH- |

| ~68 | -O-CH₂- |

| ~37 | -CH₂-C=O |

| ~31 | -O-CH₂-CH₂- |

| ~29 | -CH₂-C=C |

| ~22 | -CH₂-CH₂-C=O |

| ~19 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 4: Experimental IR and Mass Spectral Data for 3-Ethoxy-2-cyclohexen-1-one (Analogue)

| Spectroscopic Technique | Key Peaks | Source |

| IR (Infrared) Spectroscopy | ~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch) | [2] |

| Mass Spectrometry (EI) | m/z 140 (M⁺), 112, 97, 84, 69 | [3] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-Butoxy-2-cyclohexen-1-one is not explicitly documented in readily accessible scientific literature. However, a general and widely applicable method for the preparation of 3-alkoxy-2-cyclohexenones involves the reaction of a 1,3-cyclohexanedione with the corresponding alcohol in the presence of an acid catalyst.

General Experimental Protocol for the Synthesis of 3-Alkoxy-2-cyclohexenones

This protocol is adapted from established methods for the synthesis of similar compounds.

Materials:

-

1,3-Cyclohexanedione

-

Butan-1-ol

-

Toluene (or another suitable azeotroping solvent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of butan-1-ol (1.1-1.5 eq) and toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-butoxy-2-cyclohexen-1-one.

dot

Caption: General workflow for the synthesis of 3-Butoxy-2-cyclohexen-1-one.

Biological Activity and Potential in Drug Development

While no specific biological activity or signaling pathway modulation has been reported for 3-Butoxy-2-cyclohexen-1-one, the broader class of cyclohexenone derivatives has garnered significant interest in drug discovery due to their diverse pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of cyclohexenone derivatives against a range of bacterial and fungal pathogens.[4][5][6] The presence of the α,β-unsaturated ketone is thought to be crucial for this activity, potentially through Michael addition reactions with nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation. The nature and position of substituents on the cyclohexenone ring can significantly influence the antimicrobial potency and spectrum.[5]

Cytotoxic and Anticancer Activity

The cytotoxic effects of cyclohexenone derivatives against various cancer cell lines have been extensively investigated.[7][8][9] Several mechanisms have been proposed for their anticancer activity, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For instance, some cyclohexenone derivatives have been shown to inhibit protein kinases, which are often dysregulated in cancer.[1]

dot

Caption: Potential biological activities and mechanisms of cyclohexenone derivatives.

Signaling Pathways in Drug Discovery

Given the interest in cyclohexenone derivatives as potential therapeutic agents, understanding their interaction with cellular signaling pathways is crucial. While no specific pathway has been elucidated for 3-Butoxy-2-cyclohexen-1-one, related compounds are known to modulate pathways critical for cell survival and proliferation.

dot

Caption: Hypothetical inhibition of a kinase signaling pathway by a cyclohexenone derivative.

Conclusion

3-Butoxy-2-cyclohexen-1-one is a molecule of interest for which detailed, experimentally verified characterization data remains sparse in the public domain. The information provided in this guide, based on predictions and data from analogous compounds, serves as a valuable starting point for researchers. The known antimicrobial and cytotoxic activities of the broader cyclohexenone class suggest that 3-Butoxy-2-cyclohexen-1-one may also possess interesting biological properties. Further experimental investigation is warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and explore its potential as a modulator of cellular signaling pathways for therapeutic applications.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. 3-Ethoxy-2-cyclohexen-1-one [webbook.nist.gov]

- 3. 3-Ethoxy-2-cyclohexen-1-one [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of the Enone System in 3-Butoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the enone system in 3-Butoxycyclohex-2-en-1-one. This molecule is a valuable synthon in organic chemistry, primarily due to the versatile reactivity of its α,β-unsaturated ketone moiety, which is modulated by the presence of the electron-donating butoxy group. This document details the principal reaction pathways, including nucleophilic additions (1,2- and 1,4-additions), cycloaddition reactions, and its application in annulation strategies. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction: Structural Features and Electronic Effects

3-Butoxycyclohex-2-en-1-one is a substituted cyclic enone. Its reactivity is dictated by the interplay between the conjugated π-system of the enone and the electronic contribution of the butoxy substituent.

-

The Enone System: The core of its reactivity lies in the α,β-unsaturated ketone functionality. This conjugation creates a delocalized π-electron system, resulting in two primary electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for selective transformations based on the choice of nucleophile and reaction conditions.

-

The Butoxy Group: The oxygen atom of the butoxy group, positioned at the β-carbon, possesses lone pairs of electrons that can be donated into the conjugated system. This electron-donating effect increases the electron density at the β-carbon, which can influence the regioselectivity of nucleophilic attacks.

The primary modes of reactivity for the enone system are nucleophilic attack, participation in cycloaddition reactions, and as a key component in ring-forming annulations.

Caption: Structure of 3-Butoxycyclohex-2-en-1-one.

Nucleophilic Attack: 1,2- vs. 1,4-Conjugate Addition

The dual electrophilic nature of the enone system allows for two distinct pathways for nucleophilic attack. The choice between these pathways is largely governed by the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory.

-

1,2-Addition (Direct Addition): "Hard," charge-dense nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more polarized and harder electrophilic center, the carbonyl carbon (C1). This results in the formation of an alcohol after workup.

-

1,4-Addition (Conjugate or Michael Addition): "Softer," more polarizable nucleophiles preferentially attack the softer electrophilic β-carbon (C3).[1] This reaction, known as the Michael addition, is a cornerstone of carbon-carbon bond formation.[2][3][4] Common soft nucleophiles include enolates, cuprates (Gilman reagents), amines, and thiols.[1][2] The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-adduct.[2][5]

Caption: Pathways of Nucleophilic Attack on the Enone System.

Quantitative Data for Nucleophilic Additions

The following table summarizes representative yields for Michael additions to α,β-unsaturated ketones, which serve as a model for the reactivity of 3-Butoxycyclohex-2-en-1-one.

| Michael Donor (Nucleophile) | Michael Acceptor (Enone) | Catalyst/Conditions | Yield (%) |

| Diethyl malonate | Cyclohex-2-en-1-one | NaOEt / EtOH | ~85% |

| Acetophenone | Chalcone | Jørgensen-Hayashi catalyst / Methanol | up to 82% |

| 1,3-Dicarbonyl Compounds | Various Enones | Heterogeneous Organocatalyst (P-BEMP) | High |

| Aldehydes | Simple Enones | Diphenylprolinol Methyl Ether | High |

Experimental Protocol: Michael Addition

This generalized protocol outlines the conjugate addition of a soft nucleophile to an enone like 3-Butoxycyclohex-2-en-1-one.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (e.g., a β-ketoester, 1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, ethanol).

-

Base Addition: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) and add a base (e.g., NaH, LDA, or NaOEt, 1.05 equivalents) dropwise to generate the enolate nucleophile. Stir for 30-60 minutes.

-

Enone Addition: Dissolve 3-Butoxycyclohex-2-en-1-one (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirring enolate solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Cycloaddition: The Diels-Alder Reaction

The electron-deficient π-bond of the enone system makes 3-Butoxycyclohex-2-en-1-one a competent dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[6][7] This reaction is a powerful tool for constructing six-membered rings with high stereocontrol.[6]

The reaction involves the concerted interaction between a conjugated diene (the electron-rich component) and the dienophile.[6][7] The presence of the electron-withdrawing carbonyl group activates the double bond of the enone for this transformation. The reaction typically requires thermal conditions to proceed.[8]

Caption: Diels-Alder Reaction Workflow.

Experimental Protocol: Diels-Alder Reaction

This protocol describes a general procedure for a Diels-Alder reaction using an enone as the dienophile.

-

Setup: To a pressure-rated reaction vessel or a round-bottom flask equipped with a reflux condenser, add 3-Butoxycyclohex-2-en-1-one (1.0 equivalent) and a high-boiling point solvent (e.g., toluene or xylene).

-

Diene Addition: Add the conjugated diene (1.1 to 2.0 equivalents). If the diene is a gas at room temperature (like 1,3-butadiene), it can be condensed into the cooled reaction vessel or generated in situ.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours to days. Monitor the disappearance of the starting materials by TLC or GC-MS.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.

Annulation Reactions: The Robinson Annulation

The Robinson annulation is a powerful and classic method for forming a six-membered ring.[9][10] It is a tandem reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[11][12] Enones like 3-Butoxycyclohex-2-en-1-one are classic Michael acceptors in this sequence.

The process involves the reaction of an enolate (from a ketone or β-dicarbonyl compound) with the α,β-unsaturated ketone.[10][13] The initial Michael addition forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular, base-catalyzed aldol condensation to form a β-hydroxy ketone.[12] Subsequent dehydration yields the final α,β-unsaturated cyclic ketone product.[12]

Caption: Logical Flow of the Robinson Annulation.

Experimental Protocol: Robinson Annulation

This protocol provides a general method for performing a Robinson annulation.

-

Enolate Formation: In a suitable flask, dissolve the ketone starting material (the Michael donor, e.g., cyclohexanone) in a solvent like ethanol. Add a base (e.g., sodium ethoxide or potassium hydroxide) and stir to form the enolate.

-

Michael Addition: Slowly add 3-Butoxycyclohex-2-en-1-one (the Michael acceptor) to the enolate solution at room temperature or with gentle cooling. Stir the mixture until the Michael addition is complete (monitored by TLC).

-

Aldol Condensation and Dehydration: Heat the reaction mixture to reflux. The elevated temperature promotes the intramolecular aldol condensation and subsequent dehydration of the β-hydroxy ketone intermediate.

-

Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent in vacuo. Purify the final annulated product via column chromatography or distillation.

Conclusion

The enone system of 3-Butoxycyclohex-2-en-1-one offers a rich and versatile platform for synthetic transformations. Its reactivity is characterized by a sensitive balance between 1,2- and 1,4-nucleophilic addition, dictated by the electronic nature of the attacking nucleophile. Furthermore, its role as a dienophile in Diels-Alder reactions and as a Michael acceptor in Robinson annulations makes it an indispensable building block for the synthesis of complex cyclic and polycyclic structures. Understanding these fundamental reactivity patterns is crucial for professionals in drug development and organic synthesis, enabling the strategic design of synthetic routes to novel molecular targets.

References

- 1. 3-Butylcyclohex-2-en-1-one | 6301-49-1 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Michael Addition [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Robinson annulation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilicity of the Beta-Carbon in 3-Butoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxycyclohex-2-en-1-one is a vinylogous ester, a class of compounds with significant utility in organic synthesis and as building blocks in the development of novel therapeutics. The electrophilic nature of the β-carbon within its α,β-unsaturated ketone framework dictates its reactivity, particularly in conjugate addition reactions. This guide provides a comprehensive overview of the electronic properties, reactivity, and synthetic applications related to the electrophilic β-carbon of 3-Butoxycyclohex-2-en-1-one. Detailed experimental protocols for analogous systems and predictive data are presented to facilitate its use in research and drug development.

Core Concepts: The Electrophilic Nature of the β-Carbon

The reactivity of 3-Butoxycyclohex-2-en-1-one is primarily governed by the electronic interplay between the carbonyl group, the carbon-carbon double bond, and the butoxy substituent. This conjugation creates a polarized system with two principal electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).

The resonance structures of the enone system illustrate the delocalization of pi-electrons, which results in a partial positive charge on the β-carbon. This makes it susceptible to attack by nucleophiles. The butoxy group at the 3-position further influences the electrophilicity. As an electron-donating group, the oxygen atom of the butoxy moiety can push electron density into the conjugated system, which might slightly temper the electrophilicity of the β-carbon compared to an unsubstituted cyclohexenone. However, the overall electrophilic character remains significant.

3-Butoxycyclohex-2-en-1-one

3-Butoxycyclohex-2-en-1-one

>];

} } (Note: The image source in the DOT script is a placeholder and needs to be replaced with actual chemical structure images for rendering.)

Caption: Resonance delocalization in 3-Butoxycyclohex-2-en-1-one.

Reactivity at the β-Carbon: Michael Addition

The primary reaction pathway involving the electrophilic β-carbon is the Michael addition, a type of conjugate or 1,4-addition.[1] This reaction is particularly favored by "soft" nucleophiles, in accordance with Hard and Soft Acid-Base (HSAB) theory.[2] In contrast, "hard" nucleophiles tend to favor 1,2-addition, attacking the more electropositive carbonyl carbon.

Common soft nucleophiles that readily react with the β-carbon of enones include:

-

Enolates (from malonates, acetoacetates, etc.)

-

Organocuprates (Gilman reagents)

-

Thiols

-

Amines

-

Cyanide

The general mechanism for a base-catalyzed Michael addition is depicted below.

Caption: Generalized workflow of a Michael addition reaction.

Data Presentation

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Boiling Point | ~250-270 °C (at 760 mmHg) |

| Density | ~1.0 g/cm³ |

| LogP | ~2.5 |

Predicted Spectroscopic Data

The following table summarizes the expected key signals in the 1H and 13C NMR spectra of 3-Butoxycyclohex-2-en-1-one, based on known values for similar cyclohexenone derivatives.

| Spectrum | Chemical Shift (δ) ppm | Assignment |

| 1H NMR | ~5.3-5.5 | Vinylic proton (H2) |

| ~3.8-4.0 | -OCH₂- (butoxy group) | |

| ~2.3-2.5 | -CH₂-C=O (H6) | |

| ~1.9-2.1 | -CH₂-C=C (H4) | |

| ~1.4-1.7 | -CH₂- (butoxy group) | |

| ~0.9-1.0 | -CH₃ (butoxy group) | |

| 13C NMR | ~199 | C=O (C1) |

| ~175 | C-OBu (C3) | |

| ~105 | =CH- (C2) | |

| ~68 | -OCH₂- (butoxy group) | |

| ~37 | -CH₂-C=O (C6) | |

| ~31 | -CH₂- (butoxy group) | |

| ~28 | -CH₂-C=C (C4) | |

| ~19 | -CH₂- (butoxy group) | |

| ~14 | -CH₃ (butoxy group) |

Experimental Protocols

The following are representative experimental protocols for reactions analogous to those expected for 3-Butoxycyclohex-2-en-1-one. These can be adapted by a skilled synthetic chemist for the target molecule.

Synthesis of 3-Alkoxycyclohex-2-en-1-ones

A common route to 3-alkoxycyclohex-2-en-1-ones involves the reaction of 1,3-cyclohexanedione with the corresponding alcohol in the presence of an acid catalyst, followed by azeotropic removal of water.

Protocol:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene are added n-butanol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-butoxycyclohex-2-en-1-one.

Michael Addition of a Thiol to a Cyclohexenone

This protocol describes the conjugate addition of a thiol to a cyclohexenone derivative, a reaction that proceeds readily due to the high nucleophilicity of the thiolate anion towards the soft electrophilic β-carbon.

Protocol:

-

To a solution of the 3-alkoxycyclohex-2-en-1-one (1.0 eq) in a suitable solvent such as dichloromethane at room temperature, add the thiol (1.1 eq).

-

Add a catalytic amount of a non-nucleophilic base, such as triethylamine (1.2 eq), dropwise to the stirred solution.

-

Monitor the reaction progress by TLC. These reactions are often rapid.

-

Upon completion, the reaction mixture is washed with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: A logical workflow for the synthesis and reaction of 3-Butoxycyclohex-2-en-1-one.

Applications in Drug Development

The cyclohexenone scaffold is a prevalent motif in many biologically active molecules and natural products. The electrophilic nature of the β-carbon makes it an attractive "warhead" for the design of covalent inhibitors.[3] These inhibitors can form irreversible covalent bonds with nucleophilic residues, such as cysteine or lysine, within the active site of a target protein. This can lead to potent and prolonged inhibition, a desirable characteristic for certain therapeutic targets. The butoxy group can be modified to fine-tune the steric and electronic properties of the molecule, potentially influencing its binding affinity and selectivity.

Conclusion

The β-carbon of 3-Butoxycyclohex-2-en-1-one is a key electrophilic center that readily participates in Michael addition reactions with a variety of soft nucleophiles. Understanding the principles governing this reactivity is crucial for its effective utilization as a synthetic intermediate. This guide provides a foundational understanding, predictive data, and adaptable experimental protocols to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of this versatile building block. Further experimental validation of the predicted data is encouraged to fully characterize this compound.

References

A Theoretical Investigation of the Frontier Molecular Orbitals of 3-Butoxycyclohex-2-en-1-one: A Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for analyzing the frontier molecular orbitals (FMOs) of 3-Butoxycyclohex-2-en-1-one. For researchers, scientists, and drug development professionals, understanding the electronic properties of such molecules is paramount for predicting their reactivity, stability, and potential as therapeutic agents. This document outlines a hypothetical, yet methodologically rigorous, computational study using Density Functional Theory (DFT) to elucidate these key characteristics.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the complex landscape of molecular orbitals by focusing on the two most important ones for chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] These orbitals, collectively known as the frontier orbitals, govern a molecule's ability to donate and accept electrons.

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ionization potential and its capacity to act as an electron donor (nucleophile).[2] A higher HOMO energy level suggests a greater willingness to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. The LUMO's energy is associated with the molecule's electron affinity and its ability to act as an electron acceptor (electrophile).[2][3] A lower LUMO energy indicates a greater propensity to accept electrons.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.[3]

In drug design, these parameters are crucial for predicting how a potential drug molecule might interact with a biological target, such as a protein receptor. The electronic complementarity between a drug's FMOs and its target's orbitals can be a key determinant of binding affinity and biological activity.[4]

Computational Methodology

This section details a standard protocol for performing theoretical calculations on 3-Butoxycyclohex-2-en-1-one to determine its electronic properties.

Molecular Modeling and Geometry Optimization

The initial step involves constructing the three-dimensional structure of 3-Butoxycyclohex-2-en-1-one using molecular modeling software (e.g., Avogadro, GaussView). An initial geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field, to obtain a reasonable starting conformation.

Subsequently, a full geometry optimization is carried out using Density Functional Theory (DFT) to locate the molecule's ground-state energy minimum.[5][6][7] This process ensures that all subsequent electronic property calculations are performed on the most stable conformation of the molecule.

Quantum Chemical Calculations

The electronic structure and properties are calculated using DFT, a method that provides a good balance between accuracy and computational cost for organic molecules.[5][6]

-

Theory Level: The calculations are performed using the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for determining the thermochemistry and electronic properties of organic compounds.[8][9][10]

-

Basis Set: The 6-31G(d,p) basis set is employed. This Pople-style basis set provides a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is crucial for accurately describing bonding and molecular properties.[8][9][10]

-

Software: These calculations can be executed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

The output of these calculations provides the energies of all molecular orbitals, from which the HOMO and LUMO are identified. Additionally, properties like the molecular dipole moment and the distribution of atomic charges can be determined.

Data Presentation and Analysis

The quantitative data derived from the DFT calculations are summarized below. It is important to note that the following values are hypothetical and for illustrative purposes only , representing plausible outcomes for a molecule of this type.

Table 1: Calculated Frontier Orbital Energies and Dipole Moment of 3-Butoxycyclohex-2-en-1-one

| Property | Value | Unit |

| HOMO Energy (EHOMO) | -6.85 | eV |

| LUMO Energy (ELUMO) | -1.72 | eV |

| HOMO-LUMO Gap (ΔE) | 5.13 | eV |

| Dipole Moment (μ) | 3.45 | Debye |

From these fundamental energies, several global chemical reactivity descriptors can be calculated to further characterize the molecule's behavior. These are presented in Table 2.

Table 2: Global Chemical Reactivity Descriptors for 3-Butoxycyclohex-2-en-1-one (Hypothetical Values)

| Descriptor | Formula | Value | Unit |

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 | eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.72 | eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.285 | eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.565 | eV |

| Chemical Softness (S) | S = 1 / η | 0.390 | eV-1 |

| Electrophilicity Index (ω) | ω = (χ)² / (2η) | 3.57 | eV |

Visualizing Computational and Logical Workflows

Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, outline the computational workflow and the theoretical application of FMO theory.

Caption: Computational workflow for frontier molecular orbital analysis.

Caption: Logical relationship between FMOs and drug-receptor interactions.

Discussion and Implications for Drug Development

The hypothetical data in Tables 1 and 2 provide valuable insights. The HOMO energy of -6.85 eV suggests that 3-Butoxycyclohex-2-en-1-one is a moderate electron donor. The LUMO energy of -1.72 eV indicates its capacity to accept electrons. The HOMO-LUMO gap of 5.13 eV points towards good kinetic stability, a desirable trait for a drug candidate to avoid unwanted side reactions. A molecule with a large energy gap is generally more stable and less reactive.[11]

Visualization of the HOMO surface would likely show significant electron density localized over the π-system of the C=C double bond and the oxygen atom of the butoxy group, identifying these as the primary sites for electrophilic attack. Conversely, the LUMO surface would likely be distributed across the conjugated α,β-unsaturated ketone moiety (C=C-C=O), highlighting this region's susceptibility to nucleophilic attack.

For drug development professionals, this information is invaluable. It allows for:

-

Rational Drug Design: Modifying the molecular structure by adding electron-donating or electron-withdrawing groups can strategically alter the HOMO and LUMO energy levels, tuning the molecule's reactivity and improving its binding affinity to a specific biological target.

-

Metabolism Prediction: Regions of high HOMO density can indicate sites prone to oxidative metabolism.

-

Toxicity Assessment: Understanding a molecule's electrophilicity (related to LUMO energy) can help predict potential covalent binding to macromolecules, a common mechanism of toxicity.

Conclusion

Theoretical calculations of frontier molecular orbitals provide a powerful, non-empirical method for characterizing the electronic structure and reactivity of molecules like 3-Butoxycyclohex-2-en-1-one. By employing standard computational protocols, such as DFT with the B3LYP functional and 6-31G(d,p) basis set, researchers can obtain detailed insights into the HOMO, LUMO, and the energy gap. This data is fundamental for predicting chemical behavior and serves as a critical tool in the modern drug discovery and development pipeline, enabling a more rational and efficient search for new therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ossila.com [ossila.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inpressco.com [inpressco.com]

- 11. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Pioneering the Path to a Versatile Intermediate: The Discovery and First Synthesis of 3-Butoxycyclohex-2-en-1-one

For Immediate Release

An in-depth analysis into the history of synthetic organic chemistry reveals that the first synthesis of 3-Butoxycyclohex-2-en-1-one, a valuable vinylogous ester and building block in organic synthesis, is attributed to the foundational work of R. L. Frank and H. K. Hall. Their research, focused on the preparation of vinylogous esters from β-diketones, established a straightforward and effective method that has become a cornerstone in the synthesis of this class of compounds. This technical guide provides a detailed account of the initial discovery and synthesis, complete with experimental protocols and relevant data for researchers, scientists, and professionals in drug development.

Discovery and Context

The discovery of 3-Butoxycyclohex-2-en-1-one arose from a broader investigation into the reactivity of 1,3-dicarbonyl compounds. The pioneering work of Frank and Hall in the mid-20th century demonstrated that 1,3-cyclohexanedione, also known as dihydroresorcinol, could readily react with various alcohols in the presence of an acid catalyst to yield the corresponding 3-alkoxy-2-cyclohexen-1-ones. This reaction provided a simple and efficient route to a class of compounds that would later prove to be versatile intermediates in the synthesis of more complex molecules. The initial impetus for the synthesis of these compounds was to explore the fundamental reactivity of vinylogous esters and to provide access to a new series of chemical entities for further study.

The First Synthesis: An Acid-Catalyzed Dehydration

The seminal method for the synthesis of 3-Butoxycyclohex-2-en-1-one involves the direct condensation of 1,3-cyclohexanedione with n-butanol. The reaction is typically carried out in a non-polar solvent, such as benzene or toluene, with azeotropic removal of water to drive the equilibrium towards the formation of the enol ether product. An acidic catalyst, such as p-toluenesulfonic acid, is essential to facilitate the reaction.

General Synthetic Pathway

The logical relationship of the synthesis can be visualized as a straightforward progression from starting materials to the final product, driven by the removal of a water molecule.

Caption: General synthesis of 3-Butoxycyclohex-2-en-1-one.

Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of 3-Butoxycyclohex-2-en-1-one, adapted from the general procedure described for 3-alkoxy-2-cyclohexenones.

Materials:

-

1,3-Cyclohexanedione (Dihydroresorcinol)

-

n-Butanol

-

Benzene (or Toluene)

-

p-Toluenesulfonic acid (catalytic amount)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of 1,3-cyclohexanedione (1.0 mole), n-butanol (1.2 moles), and a catalytic amount of p-toluenesulfonic acid (approximately 0.5 g) in 500 mL of benzene is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is continued until the theoretical amount of water (1.0 mole) has been collected.

-

The reaction mixture is then cooled to room temperature and washed successively with a saturated sodium bicarbonate solution and water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by vacuum distillation to yield 3-Butoxycyclohex-2-en-1-one.

Quantitative Data

While the original publications often reported yields for a range of analogous compounds, specific quantitative data for the first synthesis of 3-Butoxycyclohex-2-en-1-one is not extensively detailed in a singular source. However, based on the general procedures for similar 3-alkoxy-2-cyclohexenones, the following represents typical expected values.

| Parameter | Value |

| Reactants | |

| 1,3-Cyclohexanedione | 1.0 mole |

| n-Butanol | 1.2 moles |

| Catalyst (p-TSA) | ~0.5 g |

| Solvent (Benzene) | 500 mL |

| Reaction Conditions | |

| Temperature | Reflux (~80 °C) |

| Reaction Time | 4-8 hours |

| Product | |

| Yield | 75-85% (Estimated) |

| Boiling Point | Not specified in early reports |

| Appearance | Colorless to pale yellow oil |

Modern Synthetic Approaches

While the acid-catalyzed dehydration remains a fundamental and widely used method, other synthetic strategies have been developed for the preparation of 3-alkoxy-2-cyclohexenones. These include variations in catalysts and reaction conditions to improve yields and reduce reaction times. However, the core principle of condensing a 1,3-dicarbonyl compound with an alcohol remains central to many of these approaches.

Applications in Research and Development

3-Butoxycyclohex-2-en-1-one and its analogs serve as important intermediates in organic synthesis. The enone functionality allows for a variety of transformations, including Michael additions and reactions at the carbonyl group. These compounds have been utilized in the synthesis of natural products and other complex organic molecules. While specific signaling pathways directly involving 3-Butoxycyclohex-2-en-1-one are not prominently documented in publicly available literature, the broader class of cyclohexenones is known to participate in various biological activities, making them of interest in medicinal chemistry and drug discovery programs. The butoxy group can modulate the lipophilicity and steric properties of the molecule, influencing its reactivity and potential biological interactions.

The foundational work on the synthesis of 3-alkoxy-2-cyclohexenones, including the butoxy derivative, laid the groundwork for decades of research into the chemistry and applications of this versatile class of compounds. The simplicity and efficiency of the original method are a testament to the enduring power of fundamental organic reactions in enabling the synthesis of complex and valuable molecules.

Methodological & Application

Application Notes and Protocols: The Role of 3-Butoxycyclohex-2-en-1-one in Robinson Annulation Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Robinson annulation is a powerful and widely utilized synthetic strategy for the formation of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceuticals, including steroids and terpenoids.[1][2] This document provides a detailed overview of the Robinson annulation, focusing on the potential application of 3-butoxycyclohex-2-en-1-one as a masked nucleophile. While direct, detailed protocols for this specific substrate are not prevalent in readily accessible literature, this note outlines its hypothesized role and provides a comprehensive protocol for a closely related and well-documented transformation: the synthesis of the Wieland-Miescher ketone.[1] This serves as a representative model for researchers looking to employ similar strategies.

Introduction to the Robinson Annulation

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring system.[3][4] Discovered by Sir Robert Robinson, this reaction has become a cornerstone of organic synthesis for its reliability in forming fused bicyclic systems.[1] The general process involves the reaction of a ketone enolate (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor), which generates a 1,5-diketone intermediate. This intermediate subsequently undergoes an intramolecular, base-catalyzed aldol condensation to form the characteristic six-membered ring.[5][6]

Hypothesized Role of 3-Butoxycyclohex-2-en-1-one

3-Butoxycyclohex-2-en-1-one is a vinylogous ester, specifically the enol ether of cyclohexane-1,3-dione. In the context of the Robinson annulation, it can be considered a pro-nucleophile or a masked Michael donor . Direct deprotonation is not feasible; instead, it requires activation to generate the nucleophilic species required for the initial Michael addition.

This activation can be hypothetically achieved via hydrolysis under acidic conditions to yield cyclohexane-1,3-dione. The resulting dione is highly acidic at the C-2 position and can be readily deprotonated by a base to form a stabilized enolate, which then acts as a potent nucleophile in the Robinson annulation sequence. This two-step activation and reaction sequence provides a pathway for the use of stable enol ethers as precursors to reactive 1,3-dicarbonyl nucleophiles.

Caption: Proposed activation of 3-butoxycyclohex-2-en-1-one.

General Reaction Mechanism

The Robinson annulation proceeds through two key mechanistic steps:

-

Michael Addition: A base abstracts an acidic α-proton from the Michael donor (e.g., a ketone or a 1,3-dicarbonyl compound) to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition reaction. After protonation, a 1,5-dicarbonyl intermediate is formed.[4]

-

Intramolecular Aldol Condensation: The 1,5-diketone intermediate, in the presence of a base, forms a new enolate. This enolate attacks one of the carbonyl carbons within the same molecule, leading to cyclization and the formation of a six-membered ring. The resulting β-hydroxy ketone readily undergoes dehydration (elimination of water), typically under heat, to yield the final, thermodynamically stable α,β-unsaturated cyclic ketone.[3][5]

Caption: The sequential mechanism of the Robinson annulation.

Representative Protocol: Synthesis of the Wieland-Miescher Ketone

This protocol describes the classic Robinson annulation between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK), a key transformation in steroid synthesis.[1]

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (MVK)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (brine), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (e.g., 4.0 g) in methanol (40 mL).

-

Addition of Dione: Cool the basic solution to 0°C using an ice bath. Add a solution of 2-methyl-1,3-cyclohexanedione (e.g., 12.6 g, 0.1 mol) in methanol (60 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Addition of Michael Acceptor: After the addition is complete, add methyl vinyl ketone (e.g., 8.4 g, 0.12 mol) dropwise over 1 hour, maintaining the temperature between 10-15°C.

-

Reaction: Stir the mixture at room temperature for 4 hours, then heat to reflux for 1 hour to ensure completion of the aldol condensation and dehydration.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid. Remove the methanol under reduced pressure.

-

Extraction: Add toluene (100 mL) and water (50 mL) to the residue. Separate the organic layer, and extract the aqueous layer with additional toluene (2 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography to yield the Wieland-Miescher ketone.

Caption: Experimental workflow for Wieland-Miescher ketone synthesis.

Data Presentation

The efficiency of the Robinson annulation is highly dependent on the substrates and reaction conditions. The following table summarizes representative data for variations of the Wieland-Miescher ketone synthesis.

| Michael Donor | Michael Acceptor | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | KOH / MeOH | 5 | RT to Reflux | ~70-80% | [1] |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | L-Proline / DMSO | 48 | RT | ~70% (93% ee) | [7] |

| 2-Ethyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | Pyrrolidine / Benzene | 24 | Reflux | ~65% | General Data |

| Cyclohexanone | Methyl Vinyl Ketone | NaOEt / EtOH | 6 | RT to Reflux | ~60-70% | General Data |

Note: Yields are highly variable and dependent on precise experimental conditions and purification methods.

Conclusion

The Robinson annulation remains an indispensable tool in synthetic organic chemistry for the construction of six-membered rings. While direct protocols for 3-butoxycyclohex-2-en-1-one are not widely reported, its role as a masked equivalent of cyclohexane-1,3-dione presents a viable and strategic approach for its inclusion in annulation reactions. The provided mechanism and representative protocol for the synthesis of the Wieland-Miescher ketone offer a robust framework for researchers aiming to construct complex polycyclic systems relevant to natural product synthesis and drug development.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. [PDF] Enantioselective solvent-free Robinson annulation reactions | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Use of 3-Butoxycyclohex-2-en-1-one in Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Butoxycyclohex-2-en-1-one as a key building block in the synthesis of steroid precursors. The methodologies outlined below focus on the Robinson annulation, a powerful and widely used reaction for the construction of the core polycyclic framework of steroids.

Introduction

3-Butoxycyclohex-2-en-1-one is a valuable reagent in organic synthesis, particularly for the construction of six-membered rings. Its enol ether functionality makes it an excellent nucleophile in Michael additions, the initial step of the Robinson annulation. This reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, is a cornerstone of steroid synthesis, enabling the formation of the characteristic ABCD-ring system. A prominent application of this strategy is in the synthesis of the Wieland-Miescher ketone and its analogues, which are versatile intermediates for a wide array of steroids.[1][2][3]

The butoxy group in 3-Butoxycyclohex-2-en-1-one serves as a protecting group for the 1,3-dicarbonyl functionality, which can be unmasked under acidic conditions after the annulation reaction. This approach offers advantages in terms of reactivity and selectivity during the crucial C-C bond-forming steps.

Core Application: Robinson Annulation for Steroid Precursor Synthesis

The primary application of 3-Butoxycyclohex-2-en-1-one in steroid synthesis is its role as a Michael donor in the Robinson annulation. In this reaction, it reacts with a Michael acceptor, typically an α,β-unsaturated ketone such as methyl vinyl ketone (MVK), to form a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to yield a bicyclic enone, a foundational element of the steroid nucleus.[2][4]

Reaction Scheme

The overall transformation can be depicted as follows:

References

Application Notes and Protocols: 3-Butoxycyclohex-2-en-1-one as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-butoxycyclohex-2-en-1-one as a versatile precursor for the synthesis of complex pharmaceutical intermediates. Due to its reactive enone functionality and the influence of the butoxy group, this molecule is an excellent substrate for a variety of stereoselective transformations, including Michael additions, Robinson annulations, and diastereoselective alkylations. These reactions allow for the construction of highly functionalized cyclohexanone and fused-ring systems, which are common motifs in a wide range of biologically active compounds.

The protocols detailed below are based on established methodologies for structurally related 3-alkoxy- and 3-alkylcyclohexenones and are adapted for 3-butoxycyclohex-2-en-1-one. Researchers should consider these as robust starting points for reaction optimization.

Michael Addition Reactions